![molecular formula C9H13F3N4 B1471641 2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine CAS No. 1508853-61-9](/img/structure/B1471641.png)
2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine
Overview
Description
The compound “2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class . This class of compounds has been found to have numerous biological activities, including antifungal activity .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives can be achieved through a nucleophilic displacement of a chloromethyl derivative with methyl amine, followed by a reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .
Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme-binding moieties .
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have been exploring the synthesis of triazolopyridine derivatives due to their potential biological and chemical applications. For instance, studies have described the synthesis of fluorinated triazolotriazines, highlighting their preparation through multi-step procedures and evaluating their structural characteristics using spectroscopic methods (Dolzhenko et al., 2008). This research underscores the importance of fluorinated compounds in medicinal chemistry, especially for developing new therapeutic agents.
Additionally, the molecular and crystal structures of related compounds are meticulously analyzed to understand their conformation and interactions within the crystalline phase. Such analyses provide insight into the compound's stability and potential reactivity, which are crucial for its applications in various fields (Dolzhenko et al., 2011).
Potential Applications
While the specific compound has not been directly linked to detailed applications beyond its synthesis and structural analysis, the research on similar triazolopyridine and triazolotriazine derivatives suggests a wide range of potential uses. These compounds are often investigated for their biological activities, including their role as inhibitors or agents in pharmaceutical development. For example, certain triazolopyridine derivatives have been evaluated for their antiproliferative activities against cancer cell lines, indicating their potential in cancer therapy research (Dolzhenko et al., 2008).
properties
IUPAC Name |
2-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4/c10-9(11,12)6-1-2-7-14-15-8(3-4-13)16(7)5-6/h6H,1-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFMVODYYQHOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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